molecular formula C6H5BrOS B072342 2-Bromo-1-(3-thienyl)-1-ethanone CAS No. 1468-82-2

2-Bromo-1-(3-thienyl)-1-ethanone

Cat. No. B072342
CAS RN: 1468-82-2
M. Wt: 205.07 g/mol
InChI Key: TXEJYUFJFSPCHH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-Bromo-1-(3-thienyl)-1-ethanone often involves condensation reactions followed by bromination. For example, α-Bromo chalcones containing a 2-thiene ring are prepared through the condensation of 1-(thien-3-yl)ethanone with aromatic aldehydes, followed by bromination. This method demonstrates a general approach to synthesizing brominated compounds with thiophene rings, which can be adapted for 2-Bromo-1-(3-thienyl)-1-ethanone (Budak & Ceylan, 2009).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Bromo-1-(3-thienyl)-1-ethanone has been elucidated using various spectroscopic techniques. For instance, the crystal structures of bromophenyl ethanones reveal hydrogen bonding patterns that are crucial for understanding the molecular geometry and intermolecular interactions of 2-Bromo-1-(3-thienyl)-1-ethanone. These studies help in predicting the reactivity and stability of the compound (Balderson et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving 2-Bromo-1-(3-thienyl)-1-ethanone and its analogs include halogen exchange, nucleophilic substitution, and interactions with amines. These reactions are useful for further functionalization and derivatization of the compound. For example, the interaction with amines can lead to the formation of azolo[a]pyridinium derivatives, showcasing the compound's versatility in synthesis (Potikha et al., 2010).

Scientific Research Applications

Synthesis and Characterization

2-Bromo-1-(3-thienyl)-1-ethanone has been utilized in the synthesis of α-Bromo chalcones containing 2-thiene ring. These compounds were prepared through a process involving the condensation of 1-(thien-3-yl)ethanone with aromatic aldehydes, followed by bromination and selective dehydrobromination (Budak & Ceylan, 2009).

Interaction with Amines

Research also highlights the interaction of related compounds with amines. For example, (Z)-4-Bromo-1,3-di(2-thienyl)-2-buten-1-one, derived from a similar process involving 1-(2-thienyl)-1-ethanone, reacts with tertiary amines to form quaternary salts. These salts can cyclize to yield di(2-thienyl)azolo[a]pyridinium derivatives, demonstrating potential for diverse chemical applications (Potikha et al., 2010).

Anti-inflammatory and Antimicrobial Applications

Some derivatives synthesized from related compounds have shown promising anti-inflammatory activities. For instance, substituted thienochromene derivatives, synthesized from compounds similar to 2-Bromo-1-(3-thienyl)-1-ethanone, exhibited better anti-inflammatory activities than reference controls (Ouf, Sakran, & Amr, 2015). Additionally, newly synthesized compounds, such as 2,5-dichloro thienyl substituted thiazoles, derived from 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone, have shown good antifungal and antibacterial activities (Sarojini et al., 2010).

Synthesis of Diverse Chemical Structures

2-Bromo-1-(3-thienyl)-1-ethanone is instrumental in the synthesis of various chemical structures. It has been used in synthesizing compounds like 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, showcasing its versatility in creating different ethanone derivatives with potential applications in various fields (Hong-xia, 2007).

Safety And Hazards

2-Bromo-1-(3-thienyl)-1-ethanone is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and Skin Sens. 1 . It is advised against food, drug, pesticide or biocidal product use . In case of ingestion, it is advised not to induce vomiting and to seek immediate medical attention .

properties

IUPAC Name

2-bromo-1-thiophen-3-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrOS/c7-3-6(8)5-1-2-9-4-5/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXEJYUFJFSPCHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380029
Record name 2-Bromo-1-(3-thienyl)-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(3-thienyl)-1-ethanone

CAS RN

1468-82-2
Record name 2-Bromo-1-(3-thienyl)-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-(thiophen-3-yl)ethan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 3-acetylthiophene (3.73 g) in diethyl ether (60 mL) was added aluminum chloride (386 mg), and the mixture was stirred for 5 min. Bromine (1.55 mL) was slowly added at room temperature to this mixture, and the mixture was further stirred for 2 hr. Aqueous sodium carbonate solution was added to the reaction mixture, and the mixture was extracted with diethyl ether. The extract was dried over anhydrous sodium sulfate, filtrated, and concentrated under reduced pressure. The residue was recrystallized from diisopropyl ether to give the title compound as white crystals (yield 3.93 g, 65%).
Quantity
3.73 g
Type
reactant
Reaction Step One
Quantity
386 mg
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1.55 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
65%

Synthesis routes and methods II

Procedure details

3-Acetylthiophene (6.3 g, 50 mmol) was dissolved in anhydrous ether (100 ml) and aluminium chloride (catalytic amount) added. Bromine (2.55 ml, 50 mmol) was added dropwise and then stirred for 10 min. The ether was removed under reduced pressure and the residue washed with water. The crude product was recrystallised from petroleum-ether (60°-80° C.) to yield 3-bromoacetylthiophene m.p. 54°-56° C. (8.76 g, 85%), δH (CDCl3) 8.15 (1H, dd, H2), 7.55 (1H, dd, H4'), 7.35 (1H, dd, H5').
Quantity
6.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.55 mL
Type
reactant
Reaction Step Three

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